molecular formula C21H23N5O2 B15079453 N'-(4-(Dimethylamino)benzylidene)3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-(4-(Dimethylamino)benzylidene)3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15079453
M. Wt: 377.4 g/mol
InChI Key: HSMPNHYKJLNJSI-HYARGMPZSA-N
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Description

N’-(4-(Dimethylamino)benzylidene)3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Dimethylamino)benzylidene)3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-dimethylaminobenzaldehyde and 3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and ultrasonication techniques can also enhance reaction rates and reduce the overall synthesis time.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Dimethylamino)benzylidene)3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-(4-(Dimethylamino)benzylidene)3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N’-(4-(Dimethylamino)benzylidene)3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-(Dimethylamino)benzylidene)thiochroman-4-one: Similar in structure but contains a thiochroman ring instead of a pyrazole ring.

    (E)-N-(4-(dimethylamino)benzylidene)-3-(2,4-dinitrophenylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine: Contains a triazole ring and different substituents.

Uniqueness

N’-(4-(Dimethylamino)benzylidene)3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H23N5O2/c1-4-28-20-8-6-5-7-17(20)18-13-19(24-23-18)21(27)25-22-14-15-9-11-16(12-10-15)26(2)3/h5-14H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-14+

InChI Key

HSMPNHYKJLNJSI-HYARGMPZSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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